molecular formula C6H8BrN3S B2540470 5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 1340028-47-8

5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2540470
CAS No.: 1340028-47-8
M. Wt: 234.12
InChI Key: HDRGZTULFIOWSE-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing bromine, nitrogen, sulfur, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate thiourea derivatives with bromine-containing reagents. One common method involves the reaction of cyclopropylmethylamine with thiocarbonyl diimidazole to form the intermediate thiourea, which is then cyclized with bromine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted thiadiazole derivatives.

    Oxidation Products: Oxidized thiadiazole compounds.

    Reduction Products: Reduced thiadiazole derivatives.

Scientific Research Applications

5-Bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methyl-1,3,4-thiadiazole
  • 5-Bromo-1,3,4-thiadiazole-2-amine
  • 5-Bromo-2-aminobenzimidazole

Uniqueness

5-Bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties.

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3S/c7-5-9-10-6(11-5)8-3-4-1-2-4/h4H,1-3H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRGZTULFIOWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340028-47-8
Record name 5-bromo-N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine
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